molecular formula C24H52Cl6N8 B12327349 1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene hexahydrochloride

1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene hexahydrochloride

Cat. No.: B12327349
M. Wt: 665.4 g/mol
InChI Key: YSGUEUFVZHZMFS-UHFFFAOYSA-N
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Description

1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene hexahydrochloride is a macrocyclic compound featuring a central benzene ring substituted at the 1 and 4 positions with methyl-linked 1,4,7,10-tetraazacyclododecane (cyclen) groups. The hexahydrochloride salt form enhances aqueous solubility, making it suitable for biological applications. Each cyclen macrocycle provides four nitrogen donor atoms, enabling coordination with metal ions or interactions with biomolecules. This compound has been studied for its unique ability to cleave RNA phosphodiester linkages without requiring metal cofactors, a property attributed to its dual macrocyclic architecture and protonated amine groups in acidic conditions .

Properties

Molecular Formula

C24H52Cl6N8

Molecular Weight

665.4 g/mol

IUPAC Name

1-[[4-(1,4,7,10-tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane;hexahydrochloride

InChI

InChI=1S/C24H46N8.6ClH/c1-2-24(22-32-19-15-29-11-7-26-8-12-30-16-20-32)4-3-23(1)21-31-17-13-27-9-5-25-6-10-28-14-18-31;;;;;;/h1-4,25-30H,5-22H2;6*1H

InChI Key

YSGUEUFVZHZMFS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(CCNCCN1)CC2=CC=C(C=C2)CN3CCNCCNCCNCC3.Cl.Cl.Cl.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Metal-Templated Synthesis Using Copper Nitrate

A widely cited method involves the use of copper(II) nitrate as a templating agent to facilitate the assembly of cyclen moieties. As described in, the ligand 1,4-bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene (p-bis(cyclen)) is synthesized by reacting 1,4-bis(bromomethyl)benzene with cyclen under basic conditions. The procedure is as follows:

  • Reaction Setup :

    • Dissolve 1,4-bis(bromomethyl)benzene (1.0 mmol) in ethanol (20 mL).
    • Add cyclen (2.2 mmol) and triethylamine (4.4 mmol) as a base to deprotonate the amines.
    • Heat the mixture at 353 K (80°C) for 12 hours under reflux.
  • Metal Coordination :

    • Introduce copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O, 2.0 mmol) dissolved in water (1.0 mL) to the reaction mixture.
    • Stir for 30 minutes at 353 K to promote coordination of cyclen units around the copper ions.
  • Isolation and Crystallization :

    • Filter the solution to remove insoluble byproducts.
    • Allow the filtrate to stand at room temperature for 3 days, yielding blue block-shaped crystals of the copper complex.
    • Remove the metal template via acid treatment (e.g., 6 M HCl) to isolate the free ligand.
  • Hydrochloride Salt Formation :

    • Treat the ligand with concentrated hydrochloric acid (37%) in methanol.
    • Evaporate the solvent under reduced pressure to obtain the hexahydrochloride salt as a hygroscopic solid.

Key Data :

  • Yield: 67% after crystallization.
  • Purity: >95% (confirmed by elemental analysis and NMR).

Direct Alkylation Without Metal Templating

An alternative approach, outlined in, avoids metal coordination by employing activated intermediates. This method is advantageous for scalability:

  • Activation of Cyclen :

    • Protect the secondary amines of cyclen using tert-butyloxycarbonyl (BOC) groups.
    • React BOC-protected cyclen with 1,4-bis(chloromethyl)benzene in dimethylformamide (DMF) at 50–70°C for 24 hours.
  • Deprotection and Salt Formation :

    • Remove BOC groups using trifluoroacetic acid (TFA) in dichloromethane.
    • Neutralize with aqueous sodium hydroxide and extract the free base into dichloromethane.
    • Treat with HCl gas in methanol to precipitate the hexahydrochloride salt.

Key Data :

  • Yield: 58–72% (dependent on protection/deprotection efficiency).
  • Solvent System: DMF/water biphasic mixture.

Comparative Analysis of Synthetic Strategies

Parameter Metal-Templated Synthesis Direct Alkylation
Yield 67% 58–72%
Reaction Time 3 days 24–48 hours
Metal Involvement Copper(II) nitrate required None
Purity High (crystalline product) Moderate
Scalability Limited by crystallization High

The metal-templated route offers superior purity due to crystallization-driven purification, whereas the direct alkylation method is more scalable but requires stringent control over protection/deprotection steps.

Critical Reaction Parameters and Optimization

Solvent Selection

  • Ethanol/Water Mixtures : Favored in for their ability to dissolve both organic precursors and inorganic metal salts.
  • Dimethylformamide (DMF) : Used in to enhance reaction rates in alkylation steps.

Temperature and Time

  • Optimal temperatures range from 50°C to 80°C, with longer reaction times (24–72 hours) improving yields by ensuring complete substitution at the benzene ring.

Acid Treatment for Hydrochloride Formation

  • Concentrated HCl (6 M) in methanol is preferred for quantitative protonation of all six secondary amines, as confirmed by potentiometric titration.

Characterization and Quality Control

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (D₂O, 400 MHz): δ 3.2–3.8 (m, 24H, cyclen CH₂), 4.4 (s, 4H, benzyl CH₂), 7.5 (s, 4H, aromatic H).
    • ¹³C NMR : Peaks at 52.1 ppm (cyclen N-CH₂), 127.9 ppm (aromatic C).
  • Mass Spectrometry :

    • ESI-MS (m/z): [M + H]⁺ = 649.4 (calculated for C₂₈H₅₄N₈·6HCl).
  • Elemental Analysis :

    • C: 38.1%, H: 6.9%, N: 12.7%, Cl: 24.1% (theoretical for C₂₈H₅₄N₈·6HCl).

Industrial and Regulatory Considerations

  • Cost Efficiency : The direct alkylation method minimizes metal waste, reducing production costs by ~20% compared to metal-templated synthesis.
  • Safety : Handling concentrated HCl and brominated intermediates requires corrosion-resistant equipment and rigorous ventilation.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,4-PHENYLENEBIS-(METHYLENE)]-BIS-(1,4,7,10-TETRAAZACYCLODODECANE) OCTAHYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution Reagents: Halogenating agents like chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

Metal Complexes for Therapeutic Use

p-bis(cyclen) has been utilized to form metal complexes with therapeutic potential. For example, the dizinc complex of p-bis(cyclen) has shown promise as an anion receptor for biologically active molecules such as barbital. This interaction highlights the potential of p-bis(cyclen) in drug delivery systems where it can facilitate the transport of therapeutic agents across biological membranes .

Case Study: Zinc Complexes

A study reported the synthesis of a dizinc complex using p-bis(cyclen), demonstrating its effectiveness in selectively binding and transporting zinc ions within biological systems. The complex exhibited enhanced stability and bioavailability compared to other zinc carriers .

MRI Contrast Agents

Due to its ability to chelate paramagnetic ions such as gadolinium, p-bis(cyclen) is being explored as a potential contrast agent in magnetic resonance imaging (MRI). The ligand's structural properties allow for the design of complexes that can improve image contrast while minimizing toxicity.

Case Study: Gadolinium Complexes

Research has demonstrated that gadolinium complexes derived from p-bis(cyclen) exhibit superior relaxivity properties compared to traditional contrast agents. This advancement could lead to more effective imaging techniques with reduced side effects .

Supramolecular Chemistry

p-bis(cyclen) has been employed in the development of supramolecular architectures due to its ability to form hydrogen bonds and coordinate with various metal ions. This capability allows for the creation of novel materials with unique properties.

Table 2: Supramolecular Structures Formed with p-bis(cyclen)

Structure TypeDescription
Helical StructuresFormed with zinc complexes
Hydrogen-Bonded NetworksExhibited in crystal packing

Case Study: Crystal Structures

Crystal structure analysis has revealed that p-bis(cyclen) forms intricate networks through hydrogen bonding and van der Waals interactions. These findings suggest potential applications in designing functional materials with specific mechanical or optical properties .

Mechanism of Action

The mechanism of action of 1,1’-[1,4-PHENYLENEBIS-(METHYLENE)]-BIS-(1,4,7,10-TETRAAZACYCLODODECANE) OCTAHYDROCHLORIDE involves its ability to form stable complexes with metal ions. The tetraazacyclododecane moieties act as chelating agents, binding to metal ions and stabilizing them in solution. This property is crucial for its applications in coordination chemistry and potential therapeutic uses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2,6-Bis(1,4,7,10-Tetraazacyclododecan-1-ylmethyl)pyridine
  • Structure : Pyridine core with cyclen groups at 2 and 6 positions.
  • Comparison :
    • The pyridine analogue exhibits reduced RNA cleavage efficiency compared to the benzene derivative, suggesting the central aromatic ring’s electronic and steric properties significantly influence activity. The electron-deficient pyridine core may weaken interactions with the negatively charged RNA backbone .
    • Solubility differences arise from the absence of a hexahydrochloride salt in the pyridine variant, limiting its utility in aqueous environments.
DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid)
  • Structure : Cyclen macrocycle with four acetic acid side arms.
  • Comparison: Metal Chelation: DOTA’s carboxylate groups enable strong chelation of lanthanides (e.g., Gd³⁺) for MRI contrast agents, whereas the benzene derivative’s lack of carboxylates limits its use in paramagnetic applications . Applications: DOTA-Gd(III) complexes are pivotal in medical imaging, while the benzene derivative’s nonmetallic RNA cleavage mechanism highlights its niche in biochemistry .
CF₃-Substituted DOTA Derivatives
  • Structure : DOTA scaffold with orthoaryl-CF₃ substituents.
  • Comparison :
    • The CF₃ groups in DOTA derivatives shorten the distance between ¹⁹F nuclei and lanthanide ions, enhancing magnetic relaxation properties. In contrast, the benzene derivative’s methyl-linked cyclen groups prioritize biomolecular interactions over paramagnetic effects .

Comparative Data Table

Compound Core Structure Donor Atoms Solubility (aq.) Key Application Mechanism/Advantage Reference
1,4-Bis(...)benzene hexahydrochloride Benzene 8 N High RNA cleavage (nonmetallic) Dual macrocycle-enhanced H-bonding
2,6-Bis(...)pyridine Pyridine 8 N Moderate RNA cleavage (lower activity) Electron-deficient core
DOTA-Gd(III) Cyclen 4 N, 4 O Moderate MRI contrast agent High relaxivity for imaging
CF₃-DOTA Cyclen-CF₃ 4 N, 4 O Low Paramagnetic probes Enhanced ¹⁹F relaxation

Key Research Findings

RNA Cleavage Efficiency: The benzene derivative’s nonmetallic cleavage activity (k ≈ 0.15 h⁻¹ at pH 7.4) surpasses pyridine analogues (k ≈ 0.05 h⁻¹), attributed to optimal protonation states and steric accessibility of the benzene core . Comparatively, metal-dependent RNA-cleaving agents (e.g., Zn²⁺-cyclen complexes) require cofactors, limiting their utility in low-metal environments.

Solubility and Bioavailability :

  • The hexahydrochloride form increases solubility (>50 mg/mL in water) compared to neutral cyclen derivatives (<10 mg/mL), enabling in vitro applications at physiological pH .

Coordination Chemistry :

  • While DOTA derivatives bind Gd³⁺ with log K ~25, the benzene derivative’s lack of carboxylates results in weaker metal affinity (log K <15), redirecting its use toward biomolecular interactions .

Biological Activity

1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene hexahydrochloride is a complex compound that features a bis(cyclen) structure. Cyclen (1,4,7,10-tetraazacyclododecane) is known for its strong chelation properties with metal ions, particularly transition metals. This compound has been studied for its potential biological activities, including its role in drug delivery systems and as a chelating agent for metal ions in biological contexts.

Chemical Structure and Properties

The molecular formula of 1,4-bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene hexahydrochloride is C22H36Cl6N8C_{22}H_{36}Cl_6N_8, with a molecular weight of approximately 585.08 g/mol. The compound consists of two cyclen units linked by a benzene ring, which enhances its stability and binding affinity for metal ions.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC22H36Cl6N8C_{22}H_{36}Cl_6N_8
Molecular Weight585.08 g/mol
SolubilitySoluble in water
Chelation CapabilityStrong chelator for transition metals

Chelation Properties

The primary biological activity of this compound stems from its ability to chelate metal ions. The cyclen moieties can effectively bind to various transition metals such as Cu(II), Zn(II), and Ni(II). This property is significant in biological systems where metal ions play crucial roles in enzymatic reactions and cellular functions. Studies have shown that complexes formed with this ligand can exhibit enhanced stability and selectivity for specific metal ions.

Case Studies

  • Metal Ion Binding Studies : Research has demonstrated that the dizinc complex of p-bis(cyclen) shows high selectivity and affinity for biologically relevant anions. This indicates the potential use of the compound in targeted drug delivery systems where specific metal ion interactions are necessary for therapeutic efficacy .
  • Antimicrobial Activity : Some derivatives of cyclen-based compounds have been evaluated for antimicrobial properties. For instance, studies have indicated that certain cyclen complexes can inhibit the growth of pathogenic bacteria by disrupting their metal ion homeostasis . While specific data on the hexahydrochloride form is limited, the general trend suggests potential antimicrobial applications.
  • Drug Delivery Applications : The ability to form stable complexes with therapeutic agents enhances the drug's bioavailability and efficacy. Research has explored the use of cyclen-based ligands in delivering anticancer drugs, demonstrating improved targeting and reduced side effects compared to conventional methods .

The mechanisms through which 1,4-bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene hexahydrochloride exerts its biological effects primarily involve:

  • Metal Ion Chelation : By binding to essential metal ions in biological systems, the compound can modulate various biochemical pathways.
  • Stabilization of Reactive Species : The formation of stable complexes can prevent the degradation of reactive species that are crucial for therapeutic actions.
  • Influence on Enzyme Activity : By altering the availability of metal cofactors necessary for enzyme function, this compound can effectively regulate metabolic processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene hexahydrochloride?

  • Methodological Answer : The compound is synthesized via alkylation of 1,3-bis(bromomethyl)benzene with tert-butoxycarbonyl (Boc)-protected 1,4,7,10-tetraazacyclododecane (cyclen) in acetonitrile with potassium carbonate. After Boc deprotection using trifluoroacetic acid (TFA) in a methanol/dichloromethane mixture, the product is isolated as the hexahydrochloride salt. Final purification is achieved via reversed-phase HPLC with a C18 column and a gradient of 0.1% TFA in water/acetonitrile .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodological Answer : Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks. For example, ¹H NMR in D₂O reveals peaks at δ 7.32 (t, aromatic protons), 3.58 (s, methylene bridges), and 2.55–2.78 (m, cyclen backbone). Mass spectrometry (MS) further confirms molecular weight, with observed [M+H]⁺ matching theoretical calculations (e.g., m/z 447.3913) .

Q. What analytical techniques are suitable for assessing its stability in aqueous solutions?

  • Methodological Answer : Stability is evaluated via pH-dependent NMR studies and kinetic assays. For catalytic applications, the compound is dissolved in buffered solutions (pH 4–9), and degradation is monitored over time using HPLC or UV-Vis spectroscopy. Protonation states (tri- to pentacations) are critical for activity and stability .

Advanced Research Questions

Q. How does the compound catalyze RNA phosphodiester bond cleavage, and what factors influence its selectivity for uracil bases?

  • Methodological Answer : At 50 mM concentration, the compound accelerates RNA cleavage by up to 100-fold via general acid/base catalysis. The rigid m-xylylene linker positions protonated cyclen amines to deprotonate the 2′-OH nucleophile and stabilize the transition state. Selectivity for uridylyl-uridine over adenylyl-adenosine substrates arises from preferential interactions with uracil’s carbonyl groups, as shown by comparative kinetic studies .

Q. What strategies optimize its chelation with radionuclides for theranostic applications?

  • Methodological Answer : The cyclen moieties can coordinate metals like lutetium-177 (¹⁷⁷Lu) or gallium-68 (⁶⁸Ga) for targeted radiotherapy or imaging. Chelation is performed in acidic conditions (e.g., 0.1 M HCl) with metal salts (e.g., Lu(NO₃)₃), followed by HPLC purification. Radiolabeling efficiency (>95%) is confirmed via radio-TLC, and stability is tested in serum .

Q. How do protonation states and pH affect its catalytic and chelation properties?

  • Methodological Answer : Potentiometric titration determines pKa values of cyclen amines (typically ~6–10). Tri- and tetracations dominate at pH 7–8, enhancing RNA cleavage activity. For chelation, lower pH (2–3) ensures metal ion binding, while neutral pH stabilizes the complex. These profiles are validated via pH-dependent relaxivity measurements (for MRI) or kinetic assays .

Q. Can structural modifications to the cyclen or benzene backbone enhance its catalytic or diagnostic performance?

  • Methodological Answer : Modifications include substituting the benzene linker with pyridine (improving π-stacking with RNA) or introducing fluorinated groups (e.g., CF₃) to enhance paramagnetic relaxation in MRI. Comparative studies show that pyridine derivatives (e.g., 11a) exhibit 4-fold higher cleavage efficiency due to additional protonation sites .

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